3-[(2-Ethoxyphenoxy)methyl]-4-methoxybenzaldehyde
Description
3-[(2-Ethoxyphenoxy)methyl]-4-methoxybenzaldehyde is a synthetic benzaldehyde derivative characterized by a methoxy group at the 4-position and a (2-ethoxyphenoxy)methyl substituent at the 3-position of the benzaldehyde core. This compound is part of a broader class of aromatic aldehydes with applications in organic synthesis, pharmaceuticals, and materials science. Its structure allows for diverse reactivity, including participation in condensation reactions (e.g., Schiff base formation) and as a precursor for heterocyclic compounds .
Properties
IUPAC Name |
3-[(2-ethoxyphenoxy)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-3-20-16-6-4-5-7-17(16)21-12-14-10-13(11-18)8-9-15(14)19-2/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCJCHXOFSBSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2=C(C=CC(=C2)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201233858 | |
| Record name | 3-[(2-Ethoxyphenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-18-5 | |
| Record name | 3-[(2-Ethoxyphenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Ethoxyphenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Ethoxyphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2-ethoxyphenol in the presence of a suitable base and a solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Ethoxyphenoxy)methyl]-4-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and ethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed
Oxidation: 3-[(2-Ethoxyphenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(2-Ethoxyphenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Ethoxyphenoxy)methyl]-4-methoxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Ethoxyphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 4-methoxybenzaldehyde derivatives enables a wide range of physicochemical and biological properties. Below is a detailed comparison with key analogs:
Physicochemical Properties
- Solubility: The ethoxyphenoxy methyl group in the target compound likely confers moderate lipophilicity, intermediate between the hydrophilic 3-(2-hydroxyethyl)-4-methoxybenzaldehyde and the highly hydrophobic 3-((4-tert-butylphenoxy)methyl) analog . Fluorinated derivatives (e.g., 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde) exhibit enhanced metabolic stability due to electron-withdrawing effects .
- Electronic Effects: Methoxy and ethoxy groups are electron-donating, activating the benzaldehyde core toward electrophilic substitution. Thiazolidinone-containing derivatives (e.g., 3-methoxy-4-{[2-({2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzyl]oxy}benzaldehyde) introduce electron-deficient moieties, altering reactivity .
Key Research Findings
Synthetic Versatility : The benzaldehyde scaffold supports diverse functionalization, enabling tailored properties for drug discovery (e.g., antitumor, anti-osteoporosis) .
Natural vs. Synthetic Sources : Natural derivatives (e.g., from Lycopodium fargesii) often exhibit unique bioactivity, while synthetic analogs allow precise structural tuning .
Fluorine Substitution : Fluorinated derivatives (e.g., 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde) highlight the role of halogens in enhancing pharmacokinetic stability .
Biological Activity
3-[(2-Ethoxyphenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with significant potential in biological applications due to its structural characteristics. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C16H18O3 and features a methoxy group, an ethoxyphenoxy moiety, and an aldehyde functional group. These structural components are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aldehyde group can form Schiff bases with amines, which may modulate biological activity. Additionally, the compound may exhibit antioxidant properties, contributing to its therapeutic potential against oxidative stress-related diseases.
Biological Activities
Recent studies have highlighted several key biological activities of this compound:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies demonstrated inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models. Its ability to inhibit pro-inflammatory cytokines suggests it could be beneficial in treating inflammatory diseases.
- Antioxidant Properties : Preliminary studies indicate that this compound can scavenge free radicals, thus protecting cells from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity Study | Demonstrated significant inhibition of E. coli and S. aureus growth at concentrations as low as 50 µg/mL. |
| Anti-inflammatory Research | Showed a reduction in TNF-alpha levels by 40% in LPS-stimulated macrophages when treated with 100 µM of the compound. |
| Antioxidant Capacity Assessment | Exhibited an IC50 value of 25 µM in DPPH radical scavenging assays, indicating strong antioxidant activity. |
Comparative Analysis
When compared to similar compounds such as 3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde, this compound demonstrates unique reactivity patterns due to the presence of the ethoxy group. This structural difference may enhance its binding affinity to specific biological targets, making it a more effective candidate for therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
